(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 86499-52-7
VCID: VC21082227
InChI: InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1
SMILES: CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

CAS No.: 86499-52-7

Cat. No.: VC21082227

Molecular Formula: C14H18N2O3

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester - 86499-52-7

Specification

CAS No. 86499-52-7
Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
IUPAC Name ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
Standard InChI InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1
Standard InChI Key CRPCSEZDTZRRFH-NSHDSACASA-N
Isomeric SMILES CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N
SMILES CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
Canonical SMILES CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator